3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one
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Overview
Description
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is a chemical compound known for its unique structure and properties It consists of an oxolan-2-one ring attached to a 2-methylnaphthalen-1-yl group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one typically involves multi-component reactions. One common method is the condensation of 2-methylnaphthalen-1-amine with oxolan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Scientific Research Applications
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalen-1-amine: Shares the naphthalene core but lacks the oxolan-2-one ring.
Oxolan-2-one derivatives: Compounds with similar oxolan-2-one structures but different substituents.
Uniqueness
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is unique due to its combined structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
Properties
CAS No. |
70622-28-5 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-[(2-methylnaphthalen-1-yl)amino]oxolan-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-11-4-2-3-5-12(11)14(10)16-13-8-9-18-15(13)17/h2-7,13,16H,8-9H2,1H3 |
InChI Key |
RZUNZHDKERDLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC3CCOC3=O |
Origin of Product |
United States |
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